

# "Anticancer agent 110" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anticancer agent 110

Cat. No.: B2750918 Get Quote

# **In-Depth Technical Guide: Anticancer Agent 110**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Anticancer agent 110 is a novel synthetic compound belonging to the imidazotetrazine class of chemotherapeutics. It has demonstrated significant potential as an anticancer agent, exhibiting potent cytotoxic effects against various cancer cell lines, particularly those of hematological origin. This technical guide provides a comprehensive overview of the compound's core properties, mechanism of action, and detailed experimental protocols for its evaluation.

# **Core Molecular and Physicochemical Properties**

**Anticancer agent 110** is characterized by the following molecular and physical properties:



| Property          | Value              |
|-------------------|--------------------|
| Molecular Formula | C18H13FN6OS        |
| Molecular Weight  | 380.4 g/mol        |
| CAS Number        | 887349-03-3        |
| Appearance        | Solid              |
| Storage           | -20°C              |
| Stability         | ≥ 2 years at -20°C |

#### **Mechanism of Action**

Anticancer agent 110 exerts its cytotoxic effects primarily through the induction of DNA damage, which subsequently triggers two key cellular processes: cell cycle arrest at the G2/M phase and apoptosis (programmed cell death).[1][2] The compound is particularly effective against chronic myelogenous leukemia (K-562) cells, demonstrating high cytotoxicity at nanomolar concentrations.[1]

#### **DNA Damage Response**

As an imidazotetrazine derivative, **Anticancer agent 110** is believed to function as a DNA alkylating agent. This action leads to the formation of DNA lesions, which are recognized by the cell's DNA damage response (DDR) machinery. The activation of the DDR is a critical upstream event in the compound's mechanism of action.

## **G2/M Cell Cycle Arrest**

Upon sensing DNA damage, the cell activates checkpoint kinases to halt cell cycle progression, allowing time for DNA repair. In the case of extensive or irreparable damage induced by **Anticancer agent 110**, the cell cycle is arrested at the G2/M transition. This prevents the cell from entering mitosis with a damaged genome, a crucial mechanism to prevent the propagation of mutations.

## **Apoptosis Induction**



If the DNA damage is too severe to be repaired, the cell initiates apoptosis. This programmed cell death is a key mechanism by which **Anticancer agent 110** eliminates cancer cells. The apoptotic cascade is a complex signaling pathway involving a series of caspase enzymes that ultimately leads to the dismantling of the cell.

## **Signaling Pathway**

The proposed signaling pathway for **Anticancer agent 110** is initiated by DNA damage and culminates in cell cycle arrest and apoptosis.



Click to download full resolution via product page

Proposed signaling pathway for **Anticancer Agent 110**.

# **Experimental Protocols**

The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of **Anticancer agent 110**.

## **Cell Viability Assay (MTT Assay)**

This protocol is designed to determine the cytotoxic effects of **Anticancer agent 110** on cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., K-562)
- Complete cell culture medium
- Anticancer agent 110 (stock solution in DMSO)



- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Phosphate-buffered saline (PBS)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10<sup>3</sup> to 1 x 10<sup>4</sup> cells/well in 100 μL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Prepare serial dilutions of Anticancer agent 110 in complete medium.
- Remove the medium from the wells and add 100 μL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the no-treatment control and determine the IC<sub>50</sub> value (the concentration of the agent that inhibits cell growth by 50%).

## **Cell Cycle Analysis (Flow Cytometry)**

This protocol is used to analyze the effect of **Anticancer agent 110** on cell cycle distribution.

#### Materials:



- Cancer cells treated with Anticancer agent 110 (and controls)
- PBS
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

#### Procedure:

- Treat cells with **Anticancer agent 110** at the desired concentrations for 24-48 hours.
- Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
- Wash the cells twice with ice-cold PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## **Apoptosis Analysis (Western Blot)**

This protocol is for detecting the expression of key apoptosis-related proteins following treatment with **Anticancer agent 110**.

#### Materials:

Treated and untreated cancer cells



- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Lyse the treated and untreated cells in lysis buffer.
- Determine the protein concentration of each lysate using a protein assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.



 Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

## **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for evaluating the anticancer properties of **Anticancer agent 110**.



Click to download full resolution via product page

Typical experimental workflow for **Anticancer Agent 110**.

## Conclusion



Anticancer agent 110 is a promising imidazotetrazine derivative with potent anticancer activity. Its mechanism of action, centered on DNA damage-induced G2/M cell cycle arrest and apoptosis, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further elucidate its therapeutic potential and refine its application in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. molnova.com [molnova.com]
- 2. Antitumor agent-110 () for sale [vulcanchem.com]
- To cite this document: BenchChem. ["Anticancer agent 110" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2750918#anticancer-agent-110-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com